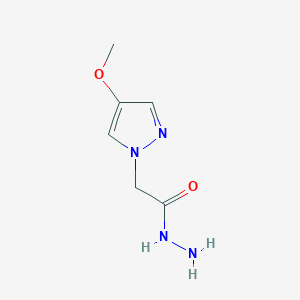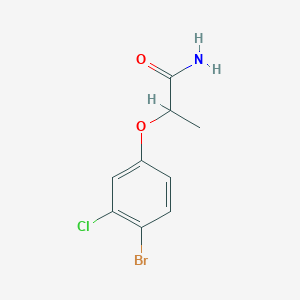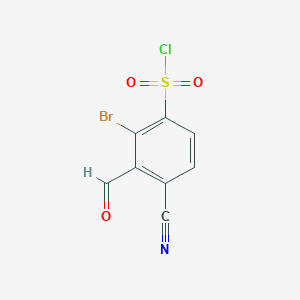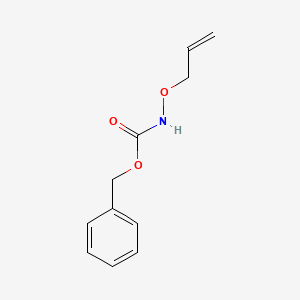
2-羟基-1-萘甲醛硫代半缩醛
描述
2-Hydroxy-1-naphthaldehyde thiosemicarbazone is a chemical compound with the molecular formula C12H11N3OS It is known for its unique structural properties, which include a naphthalene ring substituted with a hydroxy group and an aldehyde group, as well as a thiosemicarbazone moiety
科学研究应用
2-Hydroxy-1-naphthaldehyde thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its potential as an anticancer agent is being explored due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
作用机制
Target of Action
- 2H3NTS is known to bind intracellular iron. Previous studies have demonstrated that it, along with other aroylhydrazone chelators, possesses anti-neoplastic activity due to this ability . By binding iron, 2H3NTS interferes with iron-dependent processes in cancer cells.
Mode of Action
- 2H3NTS forms complexes with intracellular iron ions. This interaction disrupts iron-dependent processes, potentially affecting cell growth and differentiation .
Biochemical Pathways
- The inhibition capacity of CDK protein systems (responsible for cell growth and differentiation) may be influenced by 2H3NTS . Further studies are needed to elucidate specific downstream effects.
生化分析
Biochemical Properties
2-Hydroxy-1-naphthaldehyde thiosemicarbazone plays a significant role in biochemical reactions due to its ability to chelate metal ions. This compound interacts with various enzymes and proteins, particularly those involved in metal ion homeostasis and redox reactions. For example, it has been shown to inhibit the activity of certain metalloenzymes by binding to their active sites, thereby preventing the metal ions from participating in catalytic processes . Additionally, 2-Hydroxy-1-naphthaldehyde thiosemicarbazone can interact with proteins involved in oxidative stress responses, modulating their activity and influencing cellular redox balance .
Cellular Effects
The effects of 2-Hydroxy-1-naphthaldehyde thiosemicarbazone on cells are diverse and depend on the cell type and context. This compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways . Moreover, 2-Hydroxy-1-naphthaldehyde thiosemicarbazone can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . In normal cells, this compound may enhance antioxidant defenses by upregulating the expression of genes encoding antioxidant enzymes .
Molecular Mechanism
At the molecular level, 2-Hydroxy-1-naphthaldehyde thiosemicarbazone exerts its effects through several mechanisms. One key mechanism is the chelation of metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent cellular processes . This compound can also bind to DNA and RNA, interfering with nucleic acid synthesis and function . Additionally, 2-Hydroxy-1-naphthaldehyde thiosemicarbazone can modulate the activity of transcription factors and other regulatory proteins, leading to changes in gene expression . These molecular interactions contribute to the compound’s ability to induce apoptosis, inhibit cell proliferation, and modulate cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-1-naphthaldehyde thiosemicarbazone can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to 2-Hydroxy-1-naphthaldehyde thiosemicarbazone has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In in vitro studies, the compound’s effects on cellular function can be observed within hours of treatment and may persist for several days .
Dosage Effects in Animal Models
The effects of 2-Hydroxy-1-naphthaldehyde thiosemicarbazone in animal models vary with dosage. At low doses, this compound can inhibit tumor growth and enhance antioxidant defenses without causing significant toxicity . At higher doses, 2-Hydroxy-1-naphthaldehyde thiosemicarbazone can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at intermediate doses, while higher doses result in adverse effects .
Metabolic Pathways
2-Hydroxy-1-naphthaldehyde thiosemicarbazone is involved in several metabolic pathways, primarily those related to metal ion metabolism and oxidative stress responses . This compound can interact with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, 2-Hydroxy-1-naphthaldehyde thiosemicarbazone can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2-Hydroxy-1-naphthaldehyde thiosemicarbazone is transported and distributed through interactions with transporters and binding proteins . This compound can bind to serum albumin and other plasma proteins, facilitating its transport in the bloodstream . Once inside cells, 2-Hydroxy-1-naphthaldehyde thiosemicarbazone can accumulate in specific organelles, such as mitochondria and the nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Hydroxy-1-naphthaldehyde thiosemicarbazone is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, 2-Hydroxy-1-naphthaldehyde thiosemicarbazone can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, this compound can accumulate in the nucleus, where it interacts with DNA and modulates gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-naphthaldehyde thiosemicarbazone typically involves the reaction of 2-hydroxy-1-naphthaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-Hydroxy-1-naphthaldehyde+Thiosemicarbazide→2-Hydroxy-1-naphthaldehyde thiosemicarbazone
The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for 2-Hydroxy-1-naphthaldehyde thiosemicarbazone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Hydroxy-1-naphthaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to other functional groups.
Substitution: The hydroxy and aldehyde groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
相似化合物的比较
Similar Compounds
- 2-Hydroxy-3-naphthaldehyde thiosemicarbazone
- 2-Hydroxy-1-naphthaldehyde semicarbazone
- 1-Hydroxy-2-naphthaldehyde thiosemicarbazone
Uniqueness
2-Hydroxy-1-naphthaldehyde thiosemicarbazone is unique due to its specific structural features, which include the hydroxy and aldehyde groups on the naphthalene ring and the thiosemicarbazone moiety. These features contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits unique fluorescence properties and a higher potential for forming stable metal complexes .
属性
IUPAC Name |
[(2-hydroxynaphthalen-1-yl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVDVNVYLCEPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=S)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)










